molecular formula C6H9O9P.Mg<br>C6H9MgO9P B12331321 Ascorbic acid-2-phosphate magnesium salt CAS No. 23666-04-8

Ascorbic acid-2-phosphate magnesium salt

Cat. No.: B12331321
CAS No.: 23666-04-8
M. Wt: 280.41 g/mol
InChI Key: XYWDYAVMJYSSSG-LEJBHHMKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ascorbic acid-2-phosphate magnesium salt can be synthesized by reacting ascorbic acid or its derivative with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine in an aqueous solvent at temperatures ranging from -10°C to 25°C. During the reaction, the pH is maintained between 8 and 13.5 using potassium hydroxide (KOH). After the phosphorylation reaction, an aqueous solution of a magnesium compound is added to the reaction mixture until the formation of crystalline potassium magnesium phosphate (KMgPO₄) is complete. The KMgPO₄ is then separated, and the resulting filtrate is evaporated down at a pH of 6 to 11. The ascorbic acid phosphate is isolated by separating off potassium chloride (KCl) and removing inorganic salts .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. Quality control methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ascorbic acid-2-phosphate magnesium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can occur with reducing agents like sodium borohydride (NaBH₄).

    Substitution: Substitution reactions often involve nucleophiles that replace the phosphate group.

Major Products Formed

The major products formed from these reactions include dephosphorylated ascorbic acid derivatives and various oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Ascorbic acid-2-phosphate magnesium salt exerts its effects primarily through its antioxidant properties. It acts as a co-factor for Fe(II) 2-oxoglutarate dioxygenase enzymes, promoting the activity of ten-eleven translocation (TET) enzymes, which lead to DNA demethylation. This process regulates gene expression and promotes cell differentiation . Additionally, the compound inhibits melanin synthesis by tyrosinase inhibition, making it effective in lightening and brightening skin .

Comparison with Similar Compounds

Properties

CAS No.

23666-04-8

Molecular Formula

C6H9O9P.Mg
C6H9MgO9P

Molecular Weight

280.41 g/mol

InChI

InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/t2-,4+;/m0./s1

InChI Key

XYWDYAVMJYSSSG-LEJBHHMKSA-N

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg]

Related CAS

84309-23-9

Origin of Product

United States

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